4-iodo-5-methyl-1,3-oxazole
Description
Significance of 1,3-Oxazole Ring Systems in Organic Synthesis
The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgslideshare.net This aromatic ring system is a common motif in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. numberanalytics.comderpharmachemica.comnih.gov The oxazole (B20620) core can be found in complex natural products like hennoxazole A and the phorboxazoles. nih.gov Its prevalence in biologically significant compounds has made the development of synthetic methodologies towards substituted oxazoles a very active area of research. nih.gov
Overview of Halogenated Heterocycles as Synthetic Building Blocks
Halogenated heterocyclic compounds are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. sigmaaldrich.com The introduction of a halogen atom onto a heterocyclic ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the construction of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The utility of halogenated heterocycles is evident in their widespread use as key intermediates in the synthesis of pharmaceuticals and other functional materials. nih.gov
Unique Reactivity Profile of Iodo-Substituted Oxazoles
Among the halogens, iodine offers a unique reactivity profile. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted heterocycles highly reactive in processes like oxidative addition to palladium(0) complexes, which is the key step in many cross-coupling reactions. wikipedia.org This high reactivity allows for transformations to occur under milder conditions compared to their bromo or chloro counterparts. Specifically, iodo-substituted oxazoles are excellent substrates for a variety of coupling reactions, enabling the introduction of diverse substituents at the site of iodination. rsc.orgnih.govnih.gov
Contextualization of 4-Iodo-5-methyl-1,3-oxazole within Contemporary Organic Chemistry
This compound is a molecule that sits (B43327) at the intersection of the aforementioned areas. It combines the desirable structural features of the oxazole ring with the synthetic versatility of an iodo-substituent. While not as widely documented as some other heterocyclic systems, its structure suggests significant potential as a building block for the synthesis of highly functionalized molecules. The presence of the methyl group at the 5-position and the iodo group at the 4-position offers distinct opportunities for regioselective functionalization, making it a potentially valuable intermediate in discovery chemistry programs.
Physicochemical Properties of this compound
The fundamental physical and chemical properties of a compound are crucial for its handling, characterization, and application in synthesis. Below is a table summarizing the key properties of this compound, largely based on predicted data.
| Property | Value |
| Molecular Formula | C₄H₄INO |
| Molecular Weight | 208.99 g/mol |
| Appearance | Solid (predicted) |
| XlogP (predicted) | 1.4 |
| Monoisotopic Mass | 208.93376 Da |
| SMILES | CC1=C(OC=N1)I |
| InChI | InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3 |
| InChIKey | NMGCBKLUUVNYIV-UHFFFAOYSA-N |
Data sourced from PubChem and other predictive software. uni.lu
Synthesis of this compound
A common route to the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. wikipedia.org Alternatively, the Van Leusen reaction provides a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov
Once the 5-methyl-1,3-oxazole core is assembled, the introduction of the iodine at the C4 position can be achieved through an electrophilic iodination reaction. The oxazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C4 or C5 position. slideshare.net Reagents such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) or trifluoroacetic acid are commonly employed for the iodination of electron-rich heterocycles. google.comacs.org A patent for the synthesis of the related 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) utilizes N-iodosuccinimide for the iodination step. google.com A similar strategy could likely be applied to 5-methyl-1,3-oxazole to yield the target compound.
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis lies in the reactivity of its carbon-iodine bond. This bond serves as a versatile anchor point for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The electron-deficient nature of the oxazole ring, coupled with the reactivity of the C-I bond, makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used reactions in modern organic synthesis. organic-chemistry.orglibretexts.org It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with a variety of aryl- and vinylboronic acids or their esters. nih.govcommonorganicchemistry.com This would allow for the synthesis of 4-aryl- and 4-vinyl-5-methyl-1,3-oxazoles, which are valuable motifs in medicinal chemistry.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and aryl alkynes. This compound is expected to be an excellent substrate for Sonogashira coupling reactions, providing access to 4-alkynyl-5-methyl-1,3-oxazoles. rsc.orgnih.gov These products can serve as precursors for more complex heterocyclic systems or as components in functional materials.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for the vinylation of aryl and vinyl halides. It is plausible that this compound could undergo Heck coupling with various alkenes to generate 4-alkenyl-5-methyl-1,3-oxazoles. clockss.orgyoutube.com
The following table summarizes the potential cross-coupling reactions of this compound:
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | 4-Aryl/Vinyl-5-methyl-1,3-oxazole |
| Sonogashira Coupling | R-C≡CH | 4-Alkynyl-5-methyl-1,3-oxazole |
| Heck-Mizoroki Reaction | Alkene | 4-Alkenyl-5-methyl-1,3-oxazole |
Properties
CAS No. |
2731015-06-6 |
|---|---|
Molecular Formula |
C4H4INO |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization of 4 Iodo 5 Methyl 1,3 Oxazole
Cross-Coupling Reactions at the C-4 Position
The iodine atom at the C-4 position of 4-iodo-5-methyl-1,3-oxazole serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions. This reactivity enables the formation of new carbon-carbon bonds, providing access to a wide range of substituted oxazole (B20620) derivatives.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. beilstein-journals.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position. The general reaction proceeds under mild conditions and exhibits a high degree of functional group tolerance.
While specific studies on this compound are not extensively documented, research on analogous 4-iodo-heterocycles provides insight into the expected reactivity. For instance, the Suzuki-Miyaura coupling of 3,5-disubstituted-4-iodoisoxazoles with arylboronic acids has been shown to proceed efficiently. nih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. The reaction is generally carried out in a solvent system like dioxane/water or DMF. The electronic nature of the boronic acid can influence the reaction, with both electron-rich and electron-poor arylboronic acids generally coupling effectively.
Table 1: Representative Suzuki-Miyaura Cross-Coupling of Analogous 4-Iodo-heterocycles with Arylboronic Acids This table presents data from analogous 4-iodo-heterocyclic systems to illustrate the potential reactivity of this compound.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~90 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | ~88 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | ~82 |
Sonogashira Cross-Coupling for C-C Bond Formation
The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond, coupling a vinyl or aryl halide with a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this provides a direct route to 4-alkynyl-5-methyl-1,3-oxazoles, which are valuable intermediates for further transformations.
Studies on the Sonogashira coupling of structurally similar 3,5-disubstituted-4-iodoisoxazoles have demonstrated the feasibility and efficiency of this transformation. wikipedia.org These reactions generally proceed with high yields using catalysts like Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) in a solvent like THF or DMF. wikipedia.orgnih.gov A variety of terminal alkynes, including aromatic, aliphatic, and silyl-protected alkynes, can be successfully coupled.
Table 2: Representative Sonogashira Cross-Coupling of this compound with Terminal Alkynes This table presents predicted reaction outcomes based on studies of analogous 4-iodo-heterocyclic systems.
| Alkyne | Catalyst System | Base | Solvent | Predicted Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~90-98 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | ~85-95 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile (B52724) | ~80-90 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | ~75-85 |
Heck and Stille Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov While specific examples with this compound are scarce in the literature, the general applicability of the Heck reaction to iodo-heterocycles suggests its potential. nih.gov The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. The regioselectivity of the addition to the alkene can be a key consideration.
The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organostannane. msu.edu This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, would provide a versatile route to complex oxazole derivatives. The toxicity of organotin reagents is a notable drawback of this methodology.
Negishi Coupling and Other Organometallic Processes
The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and can be effective for coupling with sterically hindered substrates. The preparation of the organozinc reagent from the corresponding organolithium or Grignard reagent is a common prerequisite. For this compound, Negishi coupling would enable the introduction of a wide variety of alkyl, alkenyl, and aryl groups.
Other organometallic processes, such as those involving organoaluminum or organosilicon reagents, could also potentially be applied to the derivatization of this compound, further expanding its synthetic utility.
Carbon-Heteroatom (C-X) Bond Formation Reactions
The C-I bond in this compound is also amenable to the formation of carbon-heteroatom bonds, providing access to oxazole derivatives with nitrogen, oxygen, or sulfur substituents at the C-4 position.
Copper-Catalyzed C-N Coupling (Amination)
The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (when using palladium), is a fundamental method for the formation of C-N bonds. rsc.org In the context of this compound, this reaction would allow for the introduction of primary or secondary amines at the C-4 position, leading to 4-amino-5-methyl-1,3-oxazole derivatives.
These reactions typically employ a copper(I) catalyst, such as CuI, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an N,N-dimethyl-ethylenediamine, and a base such as K₂CO₃ or Cs₂CO₃. The reactions are generally conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures. A wide range of amines can be used as coupling partners.
Table 3: Representative Copper-Catalyzed Amination of this compound This table presents predicted reaction outcomes based on general knowledge of Ullmann-type couplings.
| Amine | Catalyst System | Base | Solvent | Predicted Yield (%) |
|---|---|---|---|---|
| Aniline | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | ~70-85 |
| Morpholine | CuI / L-proline | K₂CO₃ | DMSO | ~75-90 |
| Benzylamine (B48309) | CuI | K₃PO₄ | Dioxane | ~65-80 |
| Pyrrolidine | CuI / N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | ~70-85 |
Synthesis of Ethers and Thioethers (C-O and C-S Coupling)
The carbon-iodine bond at the C-4 position of this compound is a prime site for cross-coupling reactions to form new carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These transformations are typically achieved using transition metal catalysis, most commonly with copper or palladium complexes.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers and thioethers from aryl halides. wikipedia.org In the context of this compound, this reaction would involve coupling the iodo-oxazole with an alcohol or a thiol in the presence of a copper catalyst and a base. wikipedia.org While traditional Ullmann conditions often require high temperatures and stoichiometric copper, modern methods utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.org For instance, a copper(I)-catalyzed coupling of an iodo-heterocycle with an alcohol can be facilitated by ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline. researchgate.net
The general scheme for these reactions is as follows:
Ether Synthesis: this compound + R-OH --(Cu catalyst, Base)--> 4-(alkoxy)-5-methyl-1,3-oxazole
Thioether Synthesis: this compound + R-SH --(Cu catalyst, Base)--> 4-(alkylthio)-5-methyl-1,3-oxazole
The mechanism involves the formation of a copper(I) alkoxide or thiolate, which then reacts with the iodo-oxazole in a metathesis reaction to yield the desired ether or thioether and a copper(I) halide. wikipedia.org
Buchwald-Hartwig Coupling: An alternative, and often more versatile, method for C-O and C-S bond formation is the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org Though primarily known for C-N bond formation, this methodology has been successfully extended to the synthesis of aryl ethers and thioethers. wikipedia.org The reaction couples the iodo-oxazole with an alcohol or thiol using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often involves sterically hindered phosphines. wikipedia.org These conditions are generally milder than those required for the Ullmann condensation. organic-chemistry.org
| Coupling Reaction | Catalyst System | Reactants | Product Type |
| Ullmann Condensation | Copper(I) salt / Ligand | Alcohol or Thiol | Ether or Thioether |
| Buchwald-Hartwig Coupling | Palladium(0) / Phosphine Ligand | Alcohol or Thiol | Ether or Thioether |
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
The iodine atom at the C-4 position can be readily exchanged with a metal, typically lithium, to generate a highly reactive organometallic intermediate. wikipedia.org This transformation opens up a vast array of synthetic possibilities, allowing for the introduction of various electrophiles at the C-4 position.
The most common method for generating an organolithium species from an aryl iodide is through lithium-halogen exchange. wikipedia.org This reaction involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The exchange is a rapid and kinetically controlled process. wikipedia.org The rate of halogen-metal exchange follows the trend I > Br > Cl, making iodo-substituted heterocycles like this compound ideal substrates for this reaction. wikipedia.org
The reaction proceeds as follows: this compound + R-Li --> 5-methyl-1,3-oxazol-4-yl lithium + R-I
The resulting 5-methyl-1,3-oxazol-4-yl lithium is a potent nucleophile, poised to react with a wide range of electrophilic partners. The use of non-cryogenic conditions has also been explored for similar transformations on other bromoheterocycles by using a combination of a Grignard reagent and an alkyllithium, which can sometimes circumvent issues seen with alkyllithium reagents alone. nih.gov
Once formed, the 5-methyl-1,3-oxazol-4-yl lithium intermediate can be trapped by various electrophiles to create new carbon-carbon or carbon-heteroatom bonds at the C-4 position. This two-step sequence of halogen-metal exchange followed by electrophilic quenching is a powerful strategy for elaborating the oxazole core.
Reactions with Carbonyl Compounds:
Aldehydes and Ketones: Reaction with aldehydes or ketones, such as benzophenone, yields secondary or tertiary alcohols, respectively. rsc.org
Carbon Dioxide: Quenching with solid carbon dioxide (dry ice) followed by an acidic workup provides the corresponding 5-methyl-1,3-oxazole-4-carboxylic acid. rsc.orgrsc.org
Reactions with Nitriles:
Reaction with nitriles, followed by hydrolysis, leads to the formation of ketones. For instance, reacting the organolithium species with a nitrile (R-C≡N) would ultimately yield a 4-acyl-5-methyl-1,3-oxazole.
Using N,N-dimethylformamide (DMF) as the electrophile provides the corresponding 5-methyl-1,3-oxazole-4-carbaldehyde (B3175153) after workup. rsc.org
Other Electrophiles:
Disulfides: Reaction with disulfides, like dimethyl disulfide (CH₃SSCH₃), introduces a thioether functionality, yielding a 4-(methylthio)-5-methyl-1,3-oxazole. rsc.org
Alkyl Halides: While less common due to potential side reactions, alkyl halides can be used to introduce alkyl groups at the C-4 position.
| Electrophile | Reagent Example | Resulting Functional Group at C-4 |
| Ketone | Benzophenone | Tertiary Alcohol |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |
| Formamide derivative | DMF | Aldehyde |
| Disulfide | Dimethyl disulfide | Thioether |
Functionalization of the Methyl Group at C-5 Position
The methyl group at the C-5 position of the oxazole ring is not merely a passive substituent. It can be activated for further chemical transformations, most notably through halogenation reactions.
The hydrogen atoms of the C-5 methyl group can be substituted with halogens (Cl, Br) via a free radical pathway. chemistrysteps.com This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat.
The selectivity of this reaction is crucial. The goal is to achieve halogenation at the benzylic-like methyl group rather than addition to the oxazole ring or reaction at other positions. The reaction conditions must be carefully chosen to favor the desired radical substitution. For example, bromination with NBS is often highly selective for allylic or benzylic positions. chemistrysteps.com
The reaction proceeds as follows: this compound + NBS --(Initiator, Heat/Light)--> 4-iodo-5-(bromomethyl)-1,3-oxazole
The resulting 4-iodo-5-(halomethyl)-1,3-oxazole is a versatile intermediate for further synthesis. The newly introduced halomethyl group is an excellent electrophilic handle for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.
Examples of Transformations:
Synthesis of Alcohols: Reaction with hydroxide (B78521) (e.g., NaOH) or water can produce 4-iodo-5-(hydroxymethyl)-1,3-oxazole.
Synthesis of Ethers: Treatment with an alkoxide (e.g., NaOR) yields the corresponding ether.
Synthesis of Amines: Reaction with ammonia (B1221849) or primary/secondary amines can introduce an amino group.
Synthesis of Nitriles: Nucleophilic substitution with cyanide (e.g., NaCN) produces the corresponding acetonitrile derivative, which extends the carbon chain by one atom.
Synthesis of Azides: Reaction with sodium azide (B81097) (NaN₃) yields the azidomethyl derivative, which can be further transformed, for example, via reduction to an aminomethyl group or through cycloaddition reactions.
These transformations of the halomethyl group, combined with the reactivity at the C-4 iodo position, provide a rich platform for creating a diverse library of polysubstituted oxazole compounds.
Mechanistic Investigations of Key Transformations
The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, provide efficient methods for the formation of new carbon-carbon bonds at the C4 position of the oxazole ring. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.
Proposed Reaction Pathways
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving an aryl or heteroaryl halide, such as this compound, follows a catalytic cycle that comprises three main steps: oxidative addition, transmetalation (for Suzuki and Stille reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura coupling of this compound with an organoboron reagent, the catalytic cycle is initiated by the oxidative addition of the iodo-oxazole to a palladium(0) complex. This step forms a palladium(II) intermediate. Subsequent transmetalation with a boronate species, activated by a base, transfers the organic group from boron to the palladium center. The final step is reductive elimination, which yields the C4-arylated or C4-alkylated oxazole product and regenerates the palladium(0) catalyst. The stereochemistry of the organic group transferred from the boron atom is typically retained. nih.gov
Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene. The catalytic cycle begins with the oxidative addition of the iodo-oxazole to a palladium(0) catalyst, forming a palladium(II) complex. libretexts.org This is followed by the coordination of the alkene to the palladium center and subsequent migratory insertion of the alkene into the palladium-carbon bond. A β-hydride elimination then occurs, leading to the formation of the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the palladium(0) catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I). The proposed mechanism involves the formation of a copper(I) acetylide intermediate. The palladium catalytic cycle starts with the oxidative addition of the iodo-oxazole to a palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with the copper(I) acetylide, transferring the alkyne group to the palladium center. Reductive elimination from the palladium(II) complex yields the 4-alkynyl-5-methyl-1,3-oxazole product and regenerates the palladium(0) catalyst. libretexts.org Copper-free Sonogashira couplings are also possible, where the base is believed to play a more direct role in the formation of the palladium-acetylide intermediate. libretexts.org
Role of Catalysts and Additives in Selectivity
The choice of catalyst, ligands, and additives is critical in controlling the efficiency and selectivity of cross-coupling reactions with this compound.
Catalysts: Palladium complexes are the most common catalysts for these transformations. researchgate.net Pre-catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. acs.org The choice of the palladium source can influence the reaction rate and the formation of byproducts. For instance, the use of specific palladium pre-catalysts can be optimized to achieve high turnover numbers and frequencies.
Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. The steric and electronic properties of the phosphine ligand can influence the rate of oxidative addition and reductive elimination. For example, bulky electron-rich phosphine ligands can promote the oxidative addition step and influence the regioselectivity in certain cross-coupling reactions. In some instances, N-heterocyclic carbenes (NHCs) have been used as alternative ligands to phosphines, offering high stability and activity to the palladium catalyst. nih.gov
Additives (Bases and Co-catalysts): Bases are essential additives in most palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, the base activates the organoboron reagent to facilitate transmetalation. nih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). In Heck reactions, a base is required to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org In the traditional Sonogashira reaction, an amine base is used, and a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate. organic-chemistry.orgresearchgate.net The choice of base can significantly impact the reaction yield and selectivity.
The following interactive table summarizes the typical catalysts and additives used in key cross-coupling reactions of this compound.
| Reaction | Catalyst | Ligand | Base | Co-catalyst/Additive |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃ | - |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | - |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | CuI |
Identification of Reactive Intermediates
The direct observation and characterization of reactive intermediates in catalytic cycles are often challenging due to their transient nature. However, mechanistic studies, including kinetic analysis and computational modeling, have provided strong evidence for the existence of key intermediates in the cross-coupling reactions of iodo-heterocycles.
Palladium(II) Intermediates: The oxidative addition of this compound to a palladium(0) complex is a fundamental step that generates a square planar palladium(II) intermediate of the type [Pd(L)₂(4-oxazolyl)(I)]. This species is a central hub in the catalytic cycle from which subsequent steps like transmetalation or migratory insertion proceed.
Transmetalation Intermediates: In the Suzuki-Miyaura reaction, the interaction of the palladium(II) intermediate with the activated boronate species is proposed to proceed through a bridged intermediate before the transfer of the organic group to the palladium center. nih.gov Similarly, in the Sonogashira reaction, a palladium-alkynyl complex is formed after transmetalation from the copper acetylide.
Pi-Complexes: In the Heck reaction, the coordination of the alkene to the palladium(II) center forms a π-complex. libretexts.org This intermediate precedes the migratory insertion step. The stability and reactivity of this π-complex can influence the regioselectivity of the alkene insertion.
The following interactive table outlines the proposed key reactive intermediates in the major transformations of this compound.
| Reaction | Key Reactive Intermediate | Description |
| Suzuki-Miyaura | [Pd(L)₂(4-oxazolyl)(R)] | Formed after transmetalation of the organic group R from the boronic acid derivative. |
| Heck | [Pd(L)₂(4-oxazolyl)(alkene)]⁺I⁻ | A cationic π-complex formed by the coordination of the alkene to the Pd(II) center. |
| Sonogashira | [Pd(L)₂(4-oxazolyl)(C≡CR)] | Formed after transmetalation from the copper or palladium acetylide. |
Applications of 4 Iodo 5 Methyl 1,3 Oxazole in Complex Molecular Synthesis
As a Versatile Synthon for Highly Substituted Oxazoles
The carbon-iodine bond at the C4 position of 4-iodo-5-methyl-1,3-oxazole is a key feature that enables its use as a versatile synthon for the generation of highly substituted oxazoles. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. nih.gov
A range of palladium-catalyzed cross-coupling reactions can be envisaged for the functionalization of the this compound core. These reactions typically exhibit broad functional group tolerance and proceed under mild conditions. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-oxazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the introduction of aryl, heteroaryl, and vinyl substituents at the C4-position of the oxazole (B20620) ring. capes.gov.br The general reaction is depicted below:

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the this compound and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to 4-alkynyl-5-methyl-1,3-oxazoles, which are valuable intermediates for further transformations.

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl or substituted vinyl group at the C4-position. This reaction is a powerful tool for the stereoselective synthesis of alkenylated oxazoles.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the iodo-oxazole. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable method for the synthesis of complex oxazole derivatives. fao.org

The following interactive table summarizes representative conditions and outcomes for these cross-coupling reactions, based on analogous systems reported in the literature.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | 4-Aryl-5-methyl-1,3-oxazole | 75-95 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF/CuI | 25-50 | 4-Alkynyl-5-methyl-1,3-oxazole | 70-90 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 80-120 | 4-Vinyl-5-methyl-1,3-oxazole | 60-85 |
| Stille | Pd(PPh₃)₄ | - | - | Toluene | 90-110 | 4-Aryl/Vinyl-5-methyl-1,3-oxazole | 70-90 |
This data is representative of typical conditions for the specified reactions and may vary depending on the specific substrates used.
Construction of Poly-heterocyclic Systems
The ability to introduce various functional groups at the C4-position of the oxazole ring through cross-coupling reactions makes this compound a valuable precursor for the construction of poly-heterocyclic systems. researchgate.net These complex structures, which contain multiple fused or linked heterocyclic rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
One common strategy involves a two-step process where a cross-coupling reaction is first used to introduce a functionalized substituent at the C4-position, which then undergoes a subsequent intramolecular cyclization to form a new fused ring. For example, the introduction of an ortho-functionalized aryl group via a Suzuki-Miyaura coupling can be followed by an intramolecular reaction to construct a fused system.

In this example, the ortho-amino group on the newly introduced phenyl ring can react with a suitable electrophile, leading to the formation of a new heterocyclic ring fused to the oxazole. Similarly, the methyl group at the C5-position can also be functionalized, for instance, through radical bromination, to provide another handle for cyclization reactions. The combination of reactions at both the C4 and C5 positions allows for the synthesis of a wide variety of complex poly-heterocyclic scaffolds.
Enabling Molecular Diversity in Organic Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk this compound is an excellent starting point for DOS due to the presence of two distinct reactive sites that can be selectively functionalized.
The C4-iodo group can be subjected to a wide range of palladium-catalyzed cross-coupling reactions, as discussed previously, to introduce a first point of diversity. The resulting 4-substituted-5-methyl-1,3-oxazoles can then be further diversified by transformations of the C5-methyl group. For example, the methyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions such as reductive aminations, Wittig reactions, or amide couplings.
This two-dimensional approach to diversification allows for the creation of large and diverse libraries of oxazole-based compounds from a single, readily accessible starting material. The structural diversity of the resulting library can be further enhanced by employing a variety of different coupling partners in the initial cross-coupling step and a range of different reagents in the subsequent functionalization of the C5-position.
The following table illustrates a potential diversification strategy starting from this compound.
| Diversification Step | Reaction Type | Reagents and Conditions | Resulting Functionality |
| Position C4 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | C4-Aryl |
| Sonogashira Coupling | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | C4-Alkynyl | |
| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C4-Vinyl | |
| Position C5 | Oxidation | SeO₂, Dioxane, H₂O | C5-Aldehyde |
| Further Oxidation | KMnO₄ | C5-Carboxylic Acid | |
| Radical Halogenation | NBS, AIBN | C5-Bromomethyl |
This table provides examples of potential transformations and is not exhaustive.
Synthesis of Intermediates for Advanced Chemical Structures
The functionalized oxazoles derived from this compound are valuable intermediates for the synthesis of more complex and advanced chemical structures, including natural products and their analogues, as well as active pharmaceutical ingredients (APIs). nih.gov The oxazole ring itself is a key component of many biologically active molecules, and the ability to introduce a variety of substituents at the C4 and C5 positions allows for the fine-tuning of their biological properties.
For example, the 4-aryl-5-methyl-1,3-oxazoles synthesized via Suzuki-Miyaura coupling can serve as key fragments in the total synthesis of complex natural products. The C5-methyl group can be further elaborated to introduce additional stereocenters and functional groups, leading to the construction of highly complex and biologically active molecules.
Furthermore, the transformation of the iodo and methyl groups can lead to the synthesis of key intermediates that are not readily accessible by other routes. The conversion of the C5-methyl group to a hydroxymethyl or aminomethyl group, for instance, provides a handle for the attachment of other molecular fragments through ether or amide linkages, respectively. These transformations significantly expand the synthetic utility of this compound and solidify its role as a key building block in modern organic synthesis.
Theoretical and Computational Studies of 4 Iodo 5 Methyl 1,3 Oxazole and Analogues
Electronic Structure and Aromaticity Analysis
The electronic structure of an oxazole (B20620) ring is a delicate balance of the electronegativity of the oxygen and nitrogen atoms and the delocalization of π-electrons. The aromaticity of oxazoles is a subject of considerable interest, with studies indicating they are aromatic, albeit less so than their sulfur-containing counterparts, the thiazoles. The introduction of substituents, such as an iodine atom and a methyl group, significantly modulates these electronic properties.
Computational studies on methyl-substituted oxazoles have shown that the methyl group, acting as an electron-donating group through hyperconjugation, influences the energies of the frontier molecular orbitals. Specifically, the Highest Occupied Molecular Orbital (HOMO) energy tends to increase with methyl substitution, which can enhance the molecule's reactivity towards electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy is less affected. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.
The iodine substituent introduces further complexity. Halogen atoms can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects. In the case of iodo-substituted heterocycles, the large size and polarizability of the iodine atom can lead to unique electronic behaviors, including the potential for halogen bonding, a type of non-covalent interaction.
To illustrate the impact of substitution on the electronic properties of the oxazole ring, the following table presents calculated HOMO and LUMO energies and the resulting energy gap for the parent oxazole and a generic methyl-substituted oxazole, based on data from analogous systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Oxazole (analogue) | -9.5 | 1.0 | 10.5 |
| Methyl-oxazole (analogue) | -9.2 | 1.1 | 10.3 |
| This table presents representative data for analogous compounds to illustrate the expected electronic trends. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. For 4-iodo-5-methyl-1,3-oxazole, several reaction types are of interest, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions involving the carbon-iodine bond.
Theoretical studies on the reactions of oxazoles often employ Density Functional Theory (DFT) to calculate the activation energies of different pathways. For instance, in electrophilic aromatic substitution, calculations can predict the most likely site of attack by an electrophile. For the oxazole ring, the C5 position is generally favored for electrophilic attack, although this can be influenced by the directing effects of existing substituents. The methyl group at C5 would further activate this position, while the iodo group at C4 would exert its own electronic influence.
Quantum Chemical Calculations of Reactivity Profiles
Key reactivity descriptors include:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, the nitrogen atom of the oxazole ring is expected to be a primary site for protonation and coordination to Lewis acids. The electron-donating methyl group at C5 would likely enhance the nucleophilicity of the ring, while the iodine at C4 would be the primary site for reactions involving the C-I bond. Computational studies on analogous systems can provide quantitative predictions of these reactivities.
The following table presents hypothetical reactivity descriptor values for this compound based on trends observed in related compounds.
| Reactivity Descriptor | Predicted Value/Trend |
| Fukui function (f-) at C5 | High, indicating susceptibility to electrophilic attack |
| Fukui function (f+) at C4 | High, indicating susceptibility to nucleophilic attack at the carbon bearing the iodine |
| Molecular Electrostatic Potential at Nitrogen | Negative, indicating a site for electrophilic attack/coordination |
| Chemical Hardness | Moderate, influenced by both electron-donating and withdrawing groups |
| This table presents predicted trends for the target compound based on the analysis of its constituent functional groups and data from analogous molecules. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the non-covalent interactions of this compound are crucial for its physical properties and its interactions with other molecules in various environments.
Conformational Analysis: The oxazole ring itself is planar. The primary conformational flexibility in this compound would arise from the rotation of the methyl group. While the barrier to rotation for a methyl group on an aromatic ring is generally low, computational studies can precisely calculate this barrier. Theoretical investigations on methyl-substituted aromatic systems have shown that the rotational barrier can be influenced by the surrounding substituents and crystal packing forces. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org
Intermolecular Interactions: The presence of an iodine atom opens up the possibility of halogen bonding, a strong and directional non-covalent interaction where the iodine atom acts as a Lewis acidic "halogen bond donor." rsc.org Computational studies have demonstrated that the nitrogen atom of an oxazole ring can act as a potent halogen bond acceptor. rsc.org Therefore, in a condensed phase, this compound is likely to form significant halogen bonds. Other potential intermolecular interactions include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the oxazole rings. nih.govresearchgate.netspbu.runih.gov
The study of these interactions is critical for understanding crystal packing, solubility, and the design of co-crystals with specific properties. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for characterizing and quantifying these weak interactions.
Advanced Spectroscopic and Structural Characterization of Derived Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including derivatives of 5-methyl-1,3-oxazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. The chemical shifts (δ) of protons are indicative of their electronic environment, while coupling constants (J) reveal the connectivity between neighboring protons. For derivatives of 5-methyl-1,3-oxazole, the ¹H NMR spectrum provides key signals for the methyl group on the oxazole (B20620) ring and for the substituents introduced at the 4-position.
For instance, in the case of 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester, the protons of the phenyl group appear as multiplets in the aromatic region (δ 7.42 and 8.03 ppm). rsc.org The methyl ester protons present as a sharp singlet at δ 3.91 ppm, and the C5-methyl protons resonate at δ 2.68 ppm. rsc.org In another example, (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester, the proton of the chiral center is observed as a quartet at δ 5.02 ppm, with the adjacent methyl group appearing as a doublet at δ 1.36 ppm. rsc.org The methyl ester and C5-methyl protons are found at δ 3.91 and 2.68 ppm, respectively. rsc.org
Interactive Data Table: ¹H NMR Data for 5-Methyl-1,3-Oxazole Derivatives
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Phenyl-5-methyloxazole-4-carboxylic acid methyl ester | Phenyl-H | 8.03 | m | - | rsc.org |
| Phenyl-H | 7.42 | m | - | rsc.org | |
| OCH₃ | 3.91 | s | - | rsc.org | |
| C5-CH₃ | 2.68 | s | - | rsc.org | |
| (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester | CH(NH₂) | 5.02 | q | 6.2 | rsc.org |
| OCH₃ | 3.91 | s | - | rsc.org | |
| C5-CH₃ | 2.68 | s | - | rsc.org | |
| CHCH₃ | 1.36 | d | 6.3 | rsc.org |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of a molecule. Each unique carbon atom in a given environment produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic nature of the carbon atoms. For oxazole derivatives, this technique is crucial for confirming the integrity of the heterocyclic ring and identifying the carbons of the substituents. For example, in various 1,3-oxazole sulfonamides, the chemical shifts of the oxazole ring carbons (C2, C4, and C5) are diagnostic. nih.gov
Two-dimensional (2D) NMR experiments provide correlational information that is often essential for unambiguously assigning complex structures.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish vicinal and geminal proton relationships.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.
While specific 2D NMR data for derivatives of 4-iodo-5-methyl-1,3-oxazole are not detailed in the provided search results, the application of these techniques is standard practice in the characterization of novel heterocyclic compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This technique is indispensable for confirming the identity of newly synthesized derivatives of this compound. For instance, HRMS has been used to confirm the calculated molecular formula for various ethynyl (B1212043) oxazoles. chemrxiv.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of a single crystal. This technique yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and stereochemical relationships. For novel oxazole derivatives, obtaining a crystal structure provides unequivocal proof of the molecular connectivity and conformation in the solid state. The crystal structures of various oxazole and related heterocyclic compounds have been determined, confirming their planar or near-planar geometries and providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. bham.ac.ukresearchgate.netnih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. Characteristic stretching and bending vibrations of functional groups such as carbonyls (C=O), amines (N-H), and nitriles (C≡N) appear in distinct regions of the IR spectrum. For example, the IR spectrum of 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester would be expected to show a strong absorption for the ester carbonyl group.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for identifying C-C and C=C bonds within the aromatic and heterocyclic rings.
A study on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational modes of the molecule. researchgate.net
Interactive Data Table: Vibrational Spectroscopy Data for a Related Oxazole Derivative
| Compound Name | Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | FT-IR | 3428 | NH₂ asymmetric stretching | researchgate.net |
| FT-IR | 3334 | NH₂ symmetric stretching | researchgate.net | |
| FT-IR | 2221 | C≡N stretching | researchgate.net | |
| FT-Raman | 1636 | NH₂ scissoring | researchgate.net | |
| FT-Raman | 1585 | C=N stretching | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of oxazole derivatives, reverse-phase HPLC is commonly employed.
Methodology: A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the oxazole derivatives exhibit strong absorbance. researchgate.net
Purity Analysis: By developing a suitable HPLC method, the purity of a synthesized derivative can be accurately determined. The peak area of the desired compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. The presence of any impurities can be readily detected and quantified.
Mixture Analysis: HPLC is also invaluable for monitoring the progress of a reaction. By analyzing aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of products can be tracked, allowing for the optimization of reaction conditions.
Table 2: Representative HPLC Conditions for the Analysis of 4-Aryl-5-methyl-1,3-oxazole Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: Conditions are representative and may require optimization for specific derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.
Methodology: In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column (often a non-polar or medium-polar column). dnu.dp.ua The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.
Purity and Mixture Analysis: GC-MS can provide both qualitative and quantitative information about the components of a mixture. The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides a molecular fingerprint that can be compared to a library of known compounds for confirmation. dnu.dp.ua This technique is highly sensitive and can detect trace amounts of impurities. The behavior of compounds in GC-MS, including their retention times and fragmentation patterns, is influenced by their polarity and the nature of their substituents. dnu.dp.ua
Future Perspectives in Research on 4 Iodo 5 Methyl 1,3 Oxazole
Development of More Sustainable Synthetic Methodologies
The drive towards "green chemistry" is reshaping the synthesis of heterocyclic compounds. ijpsonline.comijpsonline.com Future research will focus on developing more environmentally benign methods for producing 4-iodo-5-methyl-1,3-oxazole, moving away from traditional syntheses that may involve hazardous reagents and generate significant waste. nih.gov
Key areas of development include:
Eco-Friendly Iodination: Traditional iodination methods often rely on molecular iodine or N-iodosuccinimide, which can be harsh. Future approaches will likely explore milder and more atom-economical iodinating agents. acs.org A significant advancement lies in electrochemical synthesis, where an electric current drives the iodination, often avoiding toxic reagents and byproducts. rsc.orgresearchgate.netnih.gov The use of iodide salts like tetrabutylammonium (B224687) iodide (Bu4NI) as both the iodine source and supporting electrolyte in solvents like nitromethane (B149229) represents a promising Lewis acid-free approach. researchgate.netnih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-based syntheses are expected to become more prevalent. ijpsonline.comijpsonline.com These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating.
Greener Reaction Media: The replacement of volatile organic solvents with greener alternatives such as ionic liquids, deep-eutectic solvents, or even water is a critical goal. ijpsonline.comkthmcollege.ac.in Ionic liquids, for instance, can sometimes be reused multiple times without a significant loss in reaction yield. ijpsonline.com
| Synthetic Approach | Traditional Method | Future Sustainable Alternative | Key Benefits |
| Iodination | Molecular Iodine (I2), N-Iodosuccinimide (NIS) | Electrochemical iodination using iodide salts researchgate.netnih.gov | Avoids harsh reagents, high atom economy, milder conditions. |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound ijpsonline.comijpsonline.com | Reduced reaction times, lower energy consumption, improved yields. |
| Solvent | Chlorinated solvents, DMF | Ionic liquids, deep-eutectic solvents, water ijpsonline.comkthmcollege.ac.in | Reduced toxicity and environmental impact, potential for recycling. |
| Catalysis | Stoichiometric reagents | Photocatalysis, electrocatalysis rsc.orgrsc.org | High efficiency, use of light or electricity as a "reagent". |
Exploration of Unprecedented Reactivity Patterns
The this compound scaffold possesses multiple reactive sites, and future research will aim to unlock new transformations beyond its current applications. The carbon-iodine bond is a key functional group, serving as a versatile handle for various cross-coupling reactions.
Future research will likely focus on:
Novel Cross-Coupling Reactions: While Suzuki, Sonogashira, and Heck couplings are standard, there is room to explore new coupling partners and catalytic systems. This includes using the iodo-oxazole in less common transition-metal-catalyzed reactions to introduce complex fragments. The development of methods for the direct arylation and alkenylation of the oxazole (B20620) core using C-H activation is a particularly active area. organic-chemistry.orgrsc.org
C-H Bond Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Research into the selective activation of the C-H bonds of the methyl group on the oxazole ring could lead to novel derivatives without the need for pre-functionalization. acs.org Palladium-catalyzed C-H activation has already been shown to be effective for functionalizing oxazoles at various positions. organic-chemistry.orgnih.gov
Hypervalent Iodine Chemistry: The iodine atom itself can be used to mediate further reactions. Oxidative addition to the iodine can generate hypervalent iodine species, which have unique reactivity and can act as powerful electrophiles or participate in radical reactions. nih.govfrontiersin.orgnih.gov This could open pathways to previously inaccessible oxazole derivatives.
Domino and Cascade Reactions: Designing one-pot reactions where the initial transformation of the iodo-group triggers a cascade of subsequent bond-forming events will be a key area for improving synthetic efficiency. For example, a coupling reaction could be followed by an intramolecular cyclization involving the methyl group or another substituent.
| Reactive Site | Current Transformations | Potential Future Exploration | Anticipated Outcome |
| C4-Iodine Bond | Suzuki, Heck, Sonogashira couplings | Novel metal-catalyzed couplings, photoredox catalysis | Access to a wider range of complex molecular architectures. |
| C5-Methyl Group | Limited direct functionalization | Directed C-H activation/functionalization acs.org | Direct introduction of new functional groups without multi-step synthesis. |
| Oxazole Ring | Ring stability is high | C2-H or C5-H direct arylation organic-chemistry.orgnih.gov | Regioselective synthesis of poly-substituted oxazoles. |
| Iodine Atom | Leaving group in couplings | Formation of hypervalent iodine reagents nih.govnih.gov | New modes of reactivity, such as electrophilic additions or radical cyclizations. doi.org |
Integration into Flow Chemistry and Automation
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability for the production of pharmaceutical intermediates. researchgate.netnih.govresearchgate.net
Future directions in this area include:
Automated Synthesis Platforms: Fully automated flow reactors can be developed for the on-demand synthesis of this compound and its derivatives. durham.ac.ukacs.orgworktribe.com These systems can integrate reaction, work-up, and purification steps, significantly reducing manual intervention and production time.
Telescoped Reactions: Flow chemistry is ideal for "telescoping" multi-step sequences without isolating intermediates. nih.gov A future synthesis could involve an initial flow reactor for the oxazole ring formation, followed by an in-line iodination module, and then a third reactor for a subsequent cross-coupling reaction.
Enhanced Safety with Hazardous Reagents: Halogenation reactions can be highly exothermic and involve toxic reagents. rsc.org Flow reactors, with their superior heat and mass transfer capabilities, allow for the safe use of such reagents under precisely controlled conditions, minimizing risks associated with large-scale batch production. researchgate.netrsc.org
A hypothetical automated flow synthesis for a derivative could involve pumping a solution of 5-methyl-1,3-oxazole and an iodinating agent through a heated microreactor, followed by the introduction of a boronic acid and a solid-supported palladium catalyst in a second packed-bed reactor to perform an in-line Suzuki coupling.
Computational Design of Novel Transformations and Derivatives
In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of reactivity and the design of new molecules with desired properties. nih.govnih.govresearchgate.net
Key future applications of computational chemistry for this compound include:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the most likely sites of reaction on the oxazole scaffold. irjweb.comresearchgate.netrsc.org This can guide experimental work, for instance, in predicting the regioselectivity of C-H activation or electrophilic substitution. nih.gov
Designing Novel Derivatives: Computational tools can be used to design new derivatives of this compound with specific biological or material properties. nih.gov By modeling interactions with biological targets like enzymes or receptors, chemists can prioritize the synthesis of compounds with the highest potential for activity. nih.govnih.gov
Virtual Screening: Large virtual libraries of potential derivatives can be rapidly screened against biological targets to identify promising candidates for synthesis and experimental testing, saving significant time and resources. nih.govresearchgate.net
| Computational Tool | Application Area | Specific Goal for this compound | Potential Impact |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Predict transition state energies for novel coupling reactions. irjweb.comrsc.org | Rationalize and predict reaction outcomes; guide catalyst choice. |
| Molecular Docking | Drug Discovery | Dock virtual derivatives into the active site of a target enzyme. nih.govnih.gov | Identify promising candidates for development as new therapeutic agents. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Develop models that correlate structural features with biological activity. nih.gov | Predict the activity of unsynthesized compounds; guide lead optimization. |
| Molecular Dynamics (MD) Simulation | Materials/Medicinal Chemistry | Simulate the conformational behavior of derivatives in different environments. researchgate.net | Understand binding stability with biological targets or self-assembly properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-iodo-5-methyl-1,3-oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of iodinated oxazoles typically involves cyclization of N-acyl-α-amino acid precursors or halogenation of preformed oxazole rings. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with reaction temperature (0–25°C) critical to minimize side reactions . In analogous studies, cyclization of N-acyl-α-amino ketones using POCl₃ or H₂SO₄ yielded substituted oxazoles, with yields exceeding 90% under optimized anhydrous conditions . Monitoring reaction progress via TLC and quenching intermediates (e.g., acyl chlorides) with ice-water improves purity .
Q. How do researchers characterize the structural integrity of this compound derivatives using spectroscopic methods?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (LC-ESI-MS/MS) are standard. For example:
- ¹H-NMR : The methyl group at C5 resonates as a singlet at δ 2.30–2.50 ppm, while the iodine atom at C4 induces deshielding of adjacent protons (δ 7.50–8.20 ppm for aromatic substituents) .
- ¹³C-NMR : The oxazole C2 and C5 carbons appear at δ 150–160 ppm and δ 170–180 ppm, respectively, with iodine causing significant downfield shifts (Δδ ~12 ppm for C4) .
- MS : Molecular ion clusters (e.g., [M+H]⁺ at m/z 249) and isotopic patterns (¹²⁷I/¹²⁹I) confirm halogen presence .
Q. What methodologies are employed to evaluate the cytotoxicity of this compound derivatives in aquatic models?
- Methodological Answer : The Daphnia magna bioassay is widely used due to its reproducibility and predictive value for ecotoxicology. Compounds are dissolved in DMSO (<0.1% final concentration) and tested at 10–100 µg/mL. LC₅₀ values are calculated via probit analysis after 72-hour exposure, with toxicity correlated to lipophilicity (logP) and electronic effects of substituents. For example, 4-iodo derivatives showed LC₅₀ = 100.1 µg/mL (95% CI: 7.24–1384 µg/mL), indicating moderate toxicity .
Advanced Research Questions
Q. What are the key challenges in interpreting contradictory NMR data for substituted oxazoles, and how can they be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or magnetic anisotropy caused by iodine. Strategies include:
- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, particularly for quaternary carbons adjacent to iodine .
- Variable Temperature NMR : Cooling to 223 K slows ring inversion in 1,3-oxazoles, splitting magnetically equivalent proton signals (e.g., CH₂ groups) into distinct doublets .
- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict chemical shifts, aiding in spectral interpretation .
Q. How can computational tools like SHELXL enhance the structural refinement of halogenated oxazole crystals?
- Methodological Answer : SHELXL leverages high-resolution X-ray data to model heavy atoms (e.g., iodine) and anisotropic displacement parameters. Key steps:
- Twinned Data Handling : For iodine-induced twinning, HKLF5 format in SHELXL refines twin laws (e.g., twofold rotation) to improve Rint values .
- Halogen Bonding Analysis : Electron density maps (Fo-Fc) identify I···O/N interactions (2.8–3.2 Å), critical for understanding packing motifs .
- Validation : ADDSYM checks for missed symmetry, while PLATON validates geometric parameters (e.g., C-I bond lengths: 2.09–2.11 Å) .
Q. What experimental design considerations are critical for optimizing the regioselectivity of iodination in 1,3-oxazoles?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electrophilic Directors : Electron-withdrawing groups (e.g., sulfonyl) at C5 direct iodine to C4 via resonance deactivation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring C4 iodination over C2 .
- Catalysis : Lewis acids like FeCl₃ (10 mol%) enhance reactivity, achieving >80% regioselectivity at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
